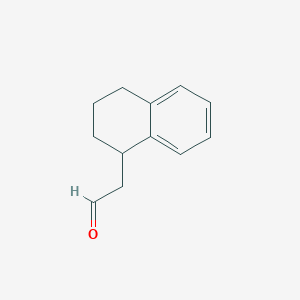

2-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetaldehyde, also known as THN-ALD, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. THN-ALD is a bicyclic aromatic compound that has been synthesized through various methods, including the use of Grignard reagents and reduction reactions. In

Scientific Research Applications

Activation and Synthesis of Complex Molecules

Synthesis of Stereodefined Decalin Ring Systems : The activation of styrenes towards Diels−Alder cycloadditions by Osmium(II) enables the synthesis of stereodefined decalin ring systems. These reactions involve complexes that readily participate in Diels−Alder reactions with electron-deficient olefins to form tetrahydronaphthalene complexes, serving as valuable precursors to functionalized tetralins and decalins (Kolis et al., 1998).

Cascade Reactions for Aromatic Ring Construction : Aromatic aldehydes with terminal conjugated acetylenes can undergo triethylamine-catalyzed cascade reactions, forming diverse polycyclic aromatic hydrocarbons including naphthalenes and phenanthrenes. This process demonstrates high bond-forming efficiency and regioselectivity, crucial for synthesizing complex organic molecules (Cui et al., 2006).

Chemical Equilibria and Mechanistic Studies

- Study of Chemical Equilibria in Mixtures : Quantitative studies of chemical equilibria in mixtures of acetaldehyde and water have been carried out using NMR spectroscopy. These studies are essential for understanding the speciation and reactivity of compounds like 2-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetaldehyde in reactive systems (Scheithauer et al., 2015).

Material and Pharmaceutical Synthesis

- Synthesis of Thiazolidinones and Benzothiazepinones : The compound 5,6,7,8-Tetrahydronaphthalen-1-amine, a related structure, has been used as a precursor for synthesizing thiazolidinones and benzothiazepinones. These compounds exhibit atropisomerism, with potential applications in pharmaceuticals and material science (Drawanz et al., 2017).

Mechanism of Action

Target of Action

The primary targets of 2-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetaldehyde are currently unknown. This compound is structurally similar to 2-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid , which suggests it may have similar targets or mechanisms of action

Mode of Action

Given its structural similarity to other tetrahydronaphthalene derivatives , it may interact with its targets in a similar manner.

Biochemical Pathways

As with its mode of action, its structural similarity to other tetrahydronaphthalene derivatives suggests it may affect similar pathways

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given its structural similarity to other tetrahydronaphthalene derivatives , it may have similar effects.

properties

IUPAC Name |

2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-2,4,7,9,11H,3,5-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJRXPYDLZMZJCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)CC=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[(2,5-dioxocyclopentyl)methyl]carbamate](/img/structure/B2782588.png)

![[1-Methyl-5-(3,3,3-trifluoropropoxymethyl)pyrazol-4-yl]methanamine](/img/structure/B2782590.png)

![2-(2-methylbenzyl)-4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2782592.png)

![N-(4-nitrophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2782594.png)

![1-[4-Methoxy-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2782596.png)

![1-(2,5-Dichlorophenyl)-2-oxo-N-[2-(prop-2-enoylamino)ethyl]pyrrolidine-3-carboxamide](/img/structure/B2782604.png)